Morpholine-Containing Urea Derivatives Exhibit 2.5-Fold Superior Anti-Urease Activity Compared to Thiourea Standard
Among a series of synthesized urea derivatives tested for anti-urease activity against both standard strains and clinical isolates of urease-producing bacteria, the morpholine-containing derivative (compound 4) demonstrated an IC₅₀ of 8.21 µM, representing the most potent compound in the series [1]. This potency was 2.5-fold higher than that of thiourea, a standard urease inhibitor reference compound [1]. The presence of the morpholine moiety was identified as a key structural determinant for enhanced inhibitory activity relative to non-morpholine urea analogs [1].
| Evidence Dimension | Urease enzyme inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 8.21 µM (morpholine derivative 4) |
| Comparator Or Baseline | Thiourea (standard urease inhibitor) |
| Quantified Difference | 2.5-fold higher activity than thiourea |
| Conditions | In vitro urease inhibition assay against standard strains and clinical isolates of urease-producing bacteria |
Why This Matters
This quantifies the functional advantage of morpholine incorporation into urea-based inhibitors, establishing morpholin-4-ylurea derivatives as a validated scaffold for developing anti-urease agents with potency exceeding the established thiourea benchmark.
- [1] El Menofy, N.G., et al. Synthesis and cytotoxic evaluation of substituted urea derivatives, with anti-urease activity data showing morpholine derivative 4 (IC₅₀ = 8.21 µM) exhibits 2.5-fold the activity of thiourea. View Source
